molecular formula C4H6O2 B3396035 gamma-Butyrolactone CAS No. 96-48-0

gamma-Butyrolactone

Cat. No.: B3396035
CAS No.: 96-48-0
M. Wt: 86.09 g/mol
InChI Key: YEJRWHAVMIAJKC-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

Gamma-Butyrolactone is a precursor of γ-hydroxybutyric acid (GHB). It blocks dopamine release by blocking impulse flow in dopaminergic neurons . This interaction with dopamine, a key neurotransmitter, underscores the significant role of this compound in biochemical reactions.

Cellular Effects

The effects of this compound on cellular processes are primarily mediated through its action on dopaminergic neurons. By blocking impulse flow in these neurons, this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically within dopaminergic neurons. This binding blocks impulse flow, thereby inhibiting dopamine release . This mechanism of action can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

Its role as a precursor to GHB and its impact on dopamine release suggest that it may have long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathway leading to the production of γ-hydroxybutyric acid (GHB)

Transport and Distribution

Given its role in dopamine regulation, it is likely that it interacts with transporters or binding proteins associated with dopaminergic neurons .

Subcellular Localization

Given its role in dopamine regulation, it is likely localized to areas associated with dopaminergic neurons .

Preparation Methods

Gamma-butyrolactone can be synthesized through several methods:

Properties

IUPAC Name

oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

YEJRWHAVMIAJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CC(=O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name 4-BUTYROLACTONE
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Related CAS

31213-03-3
Details Compound: Butyrolactone homopolymer
Record name Butyrolactone homopolymer
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DSSTOX Substance ID

DTXSID6020224
Record name gamma-Butyrolactone
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Molecular Weight

86.09 g/mol
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Physical Description

4-butyrolactone is a clear colorless oily liquid with a pleasant odor. (NTP, 1992), Liquid, Colorless, oily liquid with a pleasant odor; [CAMEO], COLOURLESS OILY HYGROSCOPIC LIQUID., colourless to slightly yellow liquid with a faint, sweet, caramel-like odour
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name 4-BUTYROLACTONE
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URL https://cameochemicals.noaa.gov/chemical/19941
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Butyrolactone
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Record name gamma-BUTYROLACTONE
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name 4-Hydroxybutyric acid lactone
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Boiling Point

399 to 401 °F at 760 mmHg (NTP, 1992), 204 °C at 760 mm Hg, 204.00 to 205.00 °C. @ 760.00 mm Hg, 204 °C
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Flash Point

209 °F (NTP, 1992), 209 °F, 209 °F (OPEN CUP), 209 °F (98 °C) (open cup), 98 °C c.c.
Details Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-28
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Solubility

greater than or equal to 100 mg/mL at 55 °F (NTP, 1992), Miscible with alcohol and ether., Very soluble in acetone, benzene, diethyl ether, and ethanol., Miscible with water. Soluble in methanol, ethanol, acetone, ether, benzene., 1000.0 mg/mL, Solubility in water: very soluble, soluble in water; miscible with alcohol
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 259
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Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 259
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Density

1.1286 at 59 °F (NTP, 1992) - Denser than water; will sink, 1.1296 g/cu cm at 20 °C, Density: 1.1441 at 0 °C/0 °C; 1.1286 at 15 °C/0 °C, Relative density (water = 1): 1.13 (20 °C), 1.120-1.130
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Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 259
Record name BUTYROLACTONE
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Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 259
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.0
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name 4-BUTYROLACTONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19941
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name gamma-BUTYROLACTONE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1020
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Vapor Pressure

less than 1 mmHg at 77 °F (NTP, 1992), 0.45 [mmHg], 4.5X10-1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.15
Details Yaws CL; Handbook of Chemical Compound Data for Process Safety p. 35 (1997)
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URL https://cameochemicals.noaa.gov/chemical/19941
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Yaws CL; Handbook of Chemical Compound Data for Process Safety p. 35 (1997)
Record name Butyrolactone
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Explanation Creative Commons CC BY 4.0

Mechanism of Action

Gamma-butyrolactone in animal studies is rapidly converted to gamma hydroxybutyrate. This may account for the subsequent central nervous system depressant. Gamma-butyrolactone is an anesthetic that causes a selective increase in brain dopamine by antagonizing transmitter release from nerve terminal. It is also an endogenous brain metabolite that may be derived from glutamate through gamma-aminobutyrate., The involvement of intranigral gamma-aminobutyric acid (GABA) receptors in the control of generalized non-convulsive epilepsy was investigated in the rat in 3 models of petit mal epilepsy induced by systemic administration of gamma-butyrolactone, pentylenetetrazol and 4,5,6,7-tetrahydroisoxazolo [5,4-c]pyridin 3-ol (THIP). Bilateral intranigral injection of muscimol (2 ng/0.2 uL/side), a gamma-aminobutyric acid receptor agonist, significantly reduced the duration of EEG-recorded spike-and-wave discharges induced by gamma-butyrolactone (100 and 200 mg/kg ip), pentylenetetrazol (20 mg/kg ip) and THIP (7.5 mg/kg ip). This treatment had no effect on the electroencephalographic discharges observed after injection of THIP (10 mg/kg ip). Bilateral injection of muscimol (2 and 4 ng/side) into the substantia nigra did not modify the latency of onset nor the duration of clonic seizures induced by pentylenetetrazol at the dose of 40 mg/kg ip. Bipolar depth electrode recording indicated that intranigral injection of muscimol did not alter nigral electroencephalographic activity. Autoradiography following intranigral injection of [3H]muscimol indicated a diffusion not exceeding 400 microns from the injection site. These results confirm that activation of gamma-aminobutyric acid receptors in the substantia nigra suppresses the occurrence of spike-and-wave discharges in animal models of generalized non-convulsive epilepsy.
Details PMID:2551457, Depaulis A et al; Brain Res 498 (1): 64-72 (1989)
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Impurities

The main impurities in the Reppe-based process are 1,4-butanediol, butyric acid, and water; in the maleic ester based processes, dimethyl succinate, 4-hydroxybutyl butyl ether, and water.
Details Ullmann's Encyclopedia of Industrial Chemistry. 6th ed.Vol 1: Federal Republic of Germany: Wiley-VCH Verlag GmbH & Co. 2003 to Present, p. V6 18 (2003)
Record name BUTYROLACTONE
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Color/Form

Oily liquid, Colorless liquid

CAS No.

96-48-0, 848486-92-0
Record name 4-BUTYROLACTONE
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Record name BUTYROLACTONE
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Melting Point

-49 °F (NTP, 1992), -43.53 °C, -45 °C, -44 °C
Details Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. 2858
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Synthesis routes and methods I

Procedure details

430 parts of 4-butyrolactone and 47 parts of trimethylbenzylammonium chloride are initially taken in a 1 l stirred reactor which is equipped with a thermometer, inlet tubes for phosgene and hydrogen chloride and 2 low-temperature coolers set at -20° C. and -70° C. respectively. The mixture is heated to 130° C. 560 parts of phosgene and 120 parts of hydrogen chloride are passed in over 5.5 hours. Thereafter, nitrogen is passed in until the reaction mixture no longer contains any phosgene. Working up by distillation gives 620 g of 4-chlorobutyryl chloride and 30.5 g of butyrolactone. The distillation residue of 75 g, which consists of the catalyst and chlorobutyroyloxybutyryl chloride, can be reused for further batches. The yield of 4-chlorobutyryl chloride is 88 mol %, based on butyrolactone used.
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Synthesis routes and methods II

Procedure details

A solution of 2-benzoylpyrrole (II, 20.0 g, 117 mmoles) in 50 mL of anhydrous tetrahydrofuran was added dropwise to a nitrogen blanketed stirred suspension of sodium hydride (129 mmoles) in 300 mL of anhydrous tetrahydrofuran over the course of 30 minutes. The reaction mixture was stirred under a nitrogen atmosphere for 1 hour after which gas evolution had ceased. The tetrahydrofuran was then evaporated under reduced pressure to leave the 1-sodio-2-benzoylpyrrole as a yellow solid gamma-Butyrolactone (11.0 g, 128 mmoles) was added to the solid and this mixture was protected from moisture with a calcium sulfate drying tube and heated to 135° C. for 5 hours. After being cooled to room temperature, the resulting solid was dissolved in 1% aqueous sodium hydroxide (500 mL) and extracted with ethyl ether (2×300 mL). The aqueous phase was then acidified to pH 2 by dropwise addition of concentrated hydrochloric acid with vigorous stirring. The acidified aqueous solution was extracted with two portions of ethyl acetate (350 mL, 150 mL) and the combined ethyl acetate extracts were dried over anhydrous sodium sulfate and evaporated under reduced pressure to give 4-(2-benzoylpyrrol-1-yl)butyric acid (III, 27.61 g, 92%). 1H NMR (CDCl3): delta 2.18 (m, 2H), 2.40 (t, J=7 Hz), 4.48 (t, J=7 Hz, 2H), 6.17 (m, 1H), 6.75 (m, 1H); 6.99 (m, 1H), 7.41-7.55 (complex m, 3H), 7.77 (m, 2H). This acid was of sufficient purity to proceed with the esterification step without further purification.
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20 g
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Synthesis routes and methods III

Procedure details

In a manner similar to that described in Example 1 15 mL/h of 2,5-dihydrofuran and 32 mL/h of water were passed at 220° C. over 149 g of a catalyst containing copper and magnesium on silicon dioxide (composition: copper, calculated as Cuo: 43.0 wt %; magnesium, calculated as MgO: 18.0 wt %; silicate, calculated as SiO2 : 35.0 wt %; barium, calculated as BaO: 1 wt %; chromium, calculated as Cr2O3 : 0.6 wt %; zinc, calculated as ZnO: 0.4 wt %; sodium, calculated as Na2O: 0.2 wt %; the remainder being predominantly carbonate; all data based on the total weight of the catalyst; prepared by concurrent precipitation from a solution of the metal salts and sodium silicate (waterglass) with sodium carbonate, drying of the precipitate, extrusion to extrudates using talcum as molding auxiliary and calcination at 500° C., and reduction in a manner similar to that described in Example 1). At a conversion of 97%, γ-butyrolactone was obtained with a selectivity of 85% (2,3-dihydrofuran: 1.4%; furan: 3%; tetrahydrofuran: 9%; n-butanol: 1%; remainder: small amounts of various non-analyzed low-boiling fractions).
[Compound]
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copper
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Synthesis routes and methods IV

Procedure details

In a manner similar to that described in Example 1 10 mL/h of 2,3-dihydrofuran and 8 mL/h of water were passed at 220° C. in a stream of carrier gas comprising 13 L/h of hydrogen over 47 g of the rhenium-on-activated charcoal catalyst described in Example 5 (reactor volume: 100 mL). At a conversion of 99.5%, γ-butyrolactone was formed with a selectivity of 98% (tetrahydrofuran: 0.3%; 4-hydroxybutyraldehyde: 0.5%; remainder: small amounts of various non-analyzed low-boiling fractions).
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Synthesis routes and methods V

Procedure details

In a manner similar to that described in Example 1, 16 mL/h of 2,5-dihydrofuran and 30 mL/h of water were passed at 230° C. over 253 g of the commercially available copper chromite catalyst marketed by Suedchemie, Munich and bearing the connotation G 22 (composition according to sales brochure: 37% of Cu; 46% of Cr2O3 ; 13% of BaO; reduction in a manner similar to that described in Example 1). At a conversion of 71%, γ-butyrolactone was formed with a selectivity of 67% (2,3-dihydrofuran: 8%; furan: 3%; tetrahydrofuran: 2%; n-butanol: 1%; 4-hydroxybutyraldehyde: 0.5%; remainder: various non-analyzed low-boiling fractions).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gamma-Butyrolactone
Reactant of Route 2
gamma-Butyrolactone
Reactant of Route 3
gamma-Butyrolactone
Reactant of Route 4
gamma-Butyrolactone
Reactant of Route 5
gamma-Butyrolactone
Reactant of Route 6
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